(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
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Overview
Description
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 2-position of the benzimidazole ring and an acrylic acid moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzimidazole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
For industrial production, the synthesis may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-Hydroxy-1H-benzo[d]imidazol-7-yl)acrylic acid.
Reduction: 3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)propanoic acid.
Substitution: 3-(2-Substituted-1H-benzo[d]imidazol-7-yl)acrylic acid derivatives.
Scientific Research Applications
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Hydroxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(2-methoxy-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-11-12-8-4-2-3-7(10(8)13-11)5-6-9(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
PXUKEUXBIHLJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N1)C=CC(=O)O |
Origin of Product |
United States |
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